(1-Tert-butyl-3-nitroazetidin-3-yl)methanol
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Overview
Description
(1-Tert-butyl-3-nitroazetidin-3-yl)methanol: is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a nitro group, and an azetidine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-butyl-3-nitroazetidin-3-yl)methanol typically involves multiple steps. One common method starts with the preparation of this compound hydrochloride. This compound is then subjected to a series of reactions including oxidative azidation, nitric acid salinization, and nitration .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: (1-Tert-butyl-3-nitroazetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide and sodium hydroxide are commonly employed
Major Products: The major products formed from these reactions include azido derivatives, amines, and carbonyl compounds, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In chemistry, (1-tert-butyl-3-nitroazetidin-3-yl)methanol is used as a precursor for the synthesis of various energetic materials. Its unique structure allows for the formation of compounds with high energy density and stability .
Biology and Medicine: For example, its derivatives are being explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of explosives and propellants. Its ability to form stable, high-energy compounds makes it valuable in this context .
Mechanism of Action
The mechanism of action of (1-tert-butyl-3-nitroazetidin-3-yl)methanol involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the azetidine ring can undergo ring-opening reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
1,3,3-Trinitroazetidine (TNAZ): Known for its high nitrogen content and use as a melt-castable explosive.
3-Azido-1,3-dinitroazetidine (ADNAZ): Exhibits similar energetic properties but with different thermal behaviors.
Uniqueness: What sets (1-tert-butyl-3-nitroazetidin-3-yl)methanol apart is its combination of a tert-butyl group and a nitro group on an azetidine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in energetic materials and synthetic chemistry .
Properties
Molecular Formula |
C8H16N2O3 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
(1-tert-butyl-3-nitroazetidin-3-yl)methanol |
InChI |
InChI=1S/C8H16N2O3/c1-7(2,3)9-4-8(5-9,6-11)10(12)13/h11H,4-6H2,1-3H3 |
InChI Key |
ZLYKMXLCTFBEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C1)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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